

# (R)-Meclonazepam molecular weight and formula

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Compound of Interest		
Compound Name:	(R)-Meclonazepam	
Cat. No.:	B12733482	Get Quote

## **Technical Guide: (R)-Meclonazepam**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of **(R)-Meclonazepam**, focusing on its chemical properties, and the broader biological context of the meclonazepam racemate, particularly its anti-schistosomal activity. While **(R)-Meclonazepam** itself is reported to be an inactive enantiomer in some contexts, understanding the properties of the active (S)-enantiomer is crucial for stereospecific research and development.[1]

#### **Core Molecular Data**

**(R)-Meclonazepam** is a benzodiazepine derivative. Its fundamental molecular characteristics are summarized below.



Property	Value	Source
Molecular Formula	C16H12CIN3O3	[1][2][3][4]
Molecular Weight	329.74 g/mol	
IUPAC Name	(3R)-5-(2-chlorophenyl)-3- methyl-7-nitro-1,3-dihydro-1,4- benzodiazepin-2-one	
CAS Number	86630-81-1	_
Synonyms	Ro 11-3624	_

# **Biological Activity and Mechanism of Action**

Meclonazepam, primarily the (S)-enantiomer, has demonstrated significant anti-parasitic effects, specifically against the parasitic worm Schistosoma mansoni, the causative agent of schistosomiasis. This activity presents a promising avenue for the development of new anthelmintic drugs, especially given the limitations of the current standard treatment, praziquantel.

#### **Anti-Schistosomal Effects**

The primary mechanism of meclonazepam's anthelmintic action is the induction of spastic paralysis and tegumental damage to the parasite. Unlike benzodiazepines' classic effects on the central nervous system, which are mediated by GABA-A receptors, their anti-schistosomal action occurs through a distinct pathway, as schistosomes lack a GABA-A receptor ortholog.

#### Signaling Pathway: TRP Channel Activation

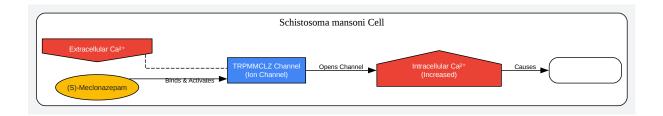
Recent research has identified the molecular target of meclonazepam in S. mansoni as a transient receptor potential (TRP) ion channel of the melastatin subfamily, designated TRPMMCLZ. The proposed signaling cascade is as follows:

- (S)-Meclonazepam Binding: The active (S)-enantiomer of meclonazepam binds to a pocket within the voltage-sensor-like domain of the TRPMMCLZ channel on the parasite's cells.
- Channel Activation: This binding event potently activates the ion channel.



- Calcium Influx: Activation of TRPMMCLZ leads to a rapid and sustained influx of extracellular calcium (Ca<sup>2+</sup>) into the parasite's cells.
- Physiological Response: The sudden increase in intracellular Ca<sup>2+</sup> concentration causes sustained muscle contraction (spastic paralysis), depolarization, and damage to the worm's surface tegument, ultimately leading to parasite death and clearance.

This pathway is distinct from that of praziquantel, which targets a different parasite TRP channel (TRPMPZQ), suggesting that meclonazepam derivatives could be effective against praziquantel-resistant strains.



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Signaling pathway of (S)-Meclonazepam in Schistosoma mansoni.

# **Quantitative Bioactivity Data**

The following table summarizes key quantitative metrics for the biological activity of the active (S)-enantiomer of meclonazepam against S. mansoni.

Parameter	Compound	Value	Target/Effect	Source
IC50	(S)- Meclonazepam	1.54 ± 0.09 μM	Inhibition of worm motility	
EC50	(S)- Meclonazepam	1.1 ± 0.14 μM	Activation of Sm.TRPMMCLZ	



## **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the study of meclonazepam.

#### In Vitro Anti-Schistosomal Activity Assay

This protocol is designed to assess the direct effect of compounds on adult schistosomes.

- Parasite Culture: Adult S. mansoni worms are collected from infected murine models and maintained in a suitable culture medium (e.g., Basch Medium 169) supplemented with antibiotics.
- Compound Preparation: Meclonazepam and its derivatives are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions.
- Treatment: Worms are incubated in multi-well plates containing the culture medium and various concentrations of the test compounds (e.g., 10-30 μM). A vehicle control (DMSO) is run in parallel.
- Phenotypic Assessment: The worms are observed over a period of several hours (e.g., 14 hours). Key phenotypes such as contractile paralysis, changes in motility, and tegumental damage are recorded and scored.
- Data Analysis: The concentration of the compound that causes a 50% inhibition of motility
  (IC<sub>50</sub>) is calculated from concentration-response curves.

## In Vivo Efficacy in a Murine Model

This protocol evaluates the compound's ability to cure a schistosome infection in a live host.

- Infection: Mice are infected with S. mansoni cercariae. The infection is allowed to mature for several weeks (e.g., 4 weeks for juvenile stage, 7 weeks for adults).
- Compound Administration: Infected mice are treated with the test compound, typically via oral gavage, at varying dosages (e.g., 60-90 mg/kg). A vehicle control group is included.



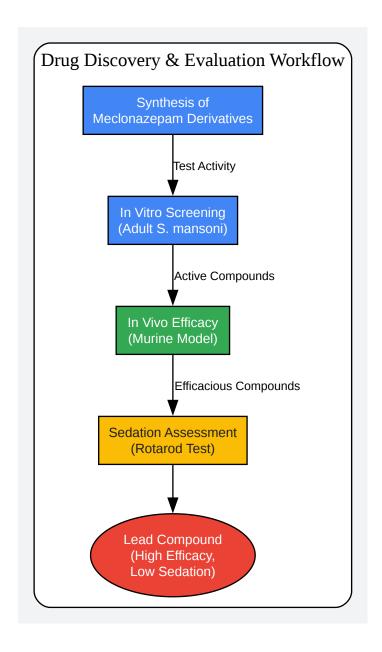
- Worm Burden Assessment: One week after treatment, the mice are euthanized. The adult worms are recovered from the mesenteric veins and liver via hepatic portal vein perfusion.
- Efficacy Calculation: The number of worms recovered from treated mice is compared to the number from the vehicle control group to determine the percentage reduction in worm burden, indicating in vivo efficacy.

#### **Sedative Effect Evaluation (Rotarod Test)**

This protocol assesses the potential central nervous system side effects of meclonazepam derivatives.

- Animal Training: Healthy, uninfected mice are trained to walk on a rotating rod (rotarod) at a constant speed (e.g., 20 RPM) for a set duration (e.g., 300 seconds).
- Treatment: Trained mice are administered the test compound orally.
- Performance Test: After a short interval (e.g., 5 minutes), the mice are placed back on the rotarod, and the latency to fall is recorded.
- Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates sedative or motor-impairing effects.





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General workflow for screening meclonazepam derivatives.

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